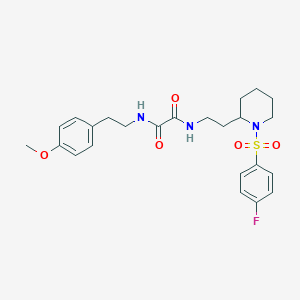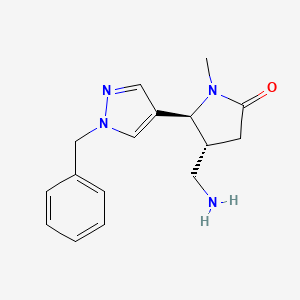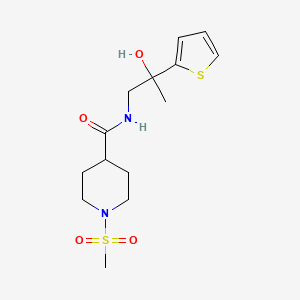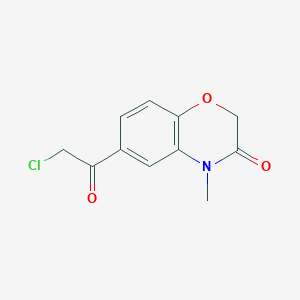![molecular formula C21H13ClN2O2S B2890622 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate CAS No. 477862-92-3](/img/structure/B2890622.png)
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate is a complex organic compound that features a combination of thiophene, pyrimidine, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene and pyrimidine intermediates. The thiophene derivative can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The pyrimidine ring is often formed via cyclization reactions involving formic acid or triethyl orthoformate .
The final step involves the esterification of the pyrimidine-thiophene intermediate with 4-chlorobenzenecarboxylic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives .
Aplicaciones Científicas De Investigación
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have thiophene rings and exhibit various pharmacological properties.
Pyrimidine Derivatives: Compounds such as 2-aminopyrimidine derivatives, known for their antitrypanosomal and antimicrobial activities.
Uniqueness
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate is unique due to its combination of thiophene, pyrimidine, and phenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Propiedades
IUPAC Name |
[4-(4-thiophen-2-ylpyrimidin-2-yl)phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O2S/c22-16-7-3-15(4-8-16)21(25)26-17-9-5-14(6-10-17)20-23-12-11-18(24-20)19-2-1-13-27-19/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFCWUHTXJXUQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2890541.png)

![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2890544.png)
![1-(4-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2890545.png)
![3-methyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2890548.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxopyrrolidin-1-YL)propyl]-2-methoxyacetamide](/img/structure/B2890551.png)

![2-(2-Fluorophenoxy)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)propan-1-one](/img/structure/B2890553.png)
![4-Chloro-6-[(2,4-dichlorophenyl)sulfanyl]-3-phenylpyridazine](/img/structure/B2890555.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2890558.png)
![4-(dimethylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2890561.png)
